molecular formula C3H7NS B7724677 propanimidothioic acid

propanimidothioic acid

Cat. No.: B7724677
M. Wt: 89.16 g/mol
InChI Key: WPZSAUFQHYFIPG-UHFFFAOYSA-N
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Description

Propanimidothioic acid is an organic compound characterized by the presence of a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanimidothioic acid can be synthesized through several methods. One common approach involves the reaction of propanamide with hydrogen sulfide in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic attack of hydrogen sulfide on the carbonyl carbon of propanamide, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Propanimidothioic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfonic acids or sulfinic acids, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of this compound typically yields the corresponding amine.

    Substitution: The thioamide group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with this compound under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfinic acids.

    Reduction: Amines.

    Substitution: Various substituted thioamides.

Scientific Research Applications

Propanimidothioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of propanimidothioic acid involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    Thioacetamide: Similar in structure but with a different alkyl group.

    Thioformamide: Contains a formyl group instead of a propyl group.

    Thiosemicarbazide: Contains an additional hydrazine group.

Uniqueness

Propanimidothioic acid is unique due to its specific alkyl group, which can influence its reactivity and the types of derivatives that can be synthesized. Its distinct chemical properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

propanimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS/c1-2-3(4)5/h2H2,1H3,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZSAUFQHYFIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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